molecular formula C15H28BNO3Si B12276251 2-(tert-Butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

2-(tert-Butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

Cat. No.: B12276251
M. Wt: 309.29 g/mol
InChI Key: RQXIHSVDFJXBLV-UHFFFAOYSA-N
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Description

2-(tert-Butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a complex organic compound that features both silyl and boronate ester functional groups

Preparation Methods

The synthesis of 2-(tert-Butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole typically involves multiple steps, starting from readily available precursorsIndustrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: The silyl and boronate ester groups can be substituted under appropriate conditions.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to different products.

    Coupling Reactions: The boronate ester group is particularly useful in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(tert-Butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

    Industry: It is used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

Similar compounds include other silyl-protected boronate esters and oxazole derivatives. Compared to these compounds, 2-(tert-Butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole offers unique reactivity due to the presence of both silyl and boronate ester groups. This dual functionality makes it a versatile building block in organic synthesis.

Comparison with Similar Compounds

  • 2-(tert-Butyldimethylsilyl)-5-bromooxazole
  • 2-(tert-Butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-(tert-Butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

Properties

Molecular Formula

C15H28BNO3Si

Molecular Weight

309.29 g/mol

IUPAC Name

tert-butyl-dimethyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]silane

InChI

InChI=1S/C15H28BNO3Si/c1-13(2,3)21(8,9)12-17-10-11(18-12)16-19-14(4,5)15(6,7)20-16/h10H,1-9H3

InChI Key

RQXIHSVDFJXBLV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)[Si](C)(C)C(C)(C)C

Origin of Product

United States

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